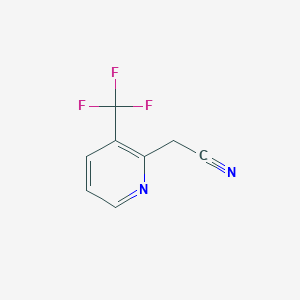

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5-13-7(6)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDMNKDCBZZRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733973 | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000512-60-6 | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyridine Acetonitrile Derivatives as Versatile Building Blocks in Chemical Synthesis

Executive Summary: The trifluoromethylpyridine scaffold is a privileged structure in modern medicinal and agricultural chemistry, prized for its ability to enhance the physicochemical and pharmacokinetic properties of bioactive molecules. When combined with a reactive acetonitrile moiety, it becomes a powerful and versatile building block for the synthesis of complex chemical entities. This guide provides a detailed examination of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile and its closely related, commercially significant analogs. It covers essential physicochemical properties, detailed synthetic protocols, key applications in drug discovery and development, and comprehensive safety and handling procedures, tailored for researchers, chemists, and professionals in the field.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties: it is strongly electron-withdrawing, metabolically stable, and can significantly increase a compound's lipophilicity.[1][2] These attributes can lead to improved target binding, enhanced membrane permeability, and greater resistance to metabolic degradation, all of which are critical for developing effective therapeutic agents.[3][4]

The pyridine ring is another fundamental motif in drug discovery, present in numerous approved drugs.[5] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system serves as a rigid scaffold for orienting functional groups. The combination of a trifluoromethyl group and a pyridine ring creates a powerful chemical framework for building novel bioactive compounds.[6]

This guide focuses on 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile, a molecule that embodies this synergy. The acetonitrile group (-CH2CN) is a valuable synthetic handle, readily transformed into a variety of other functional groups, making it an ideal starting point for chemical library synthesis and lead optimization.[7][8]

While the parent compound, 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile (CAS 1000512-60-6), is noted in chemical databases, a more extensively documented and commercially available analog is 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile (CAS 157764-10-8).[9][10] Due to the wealth of available data and its direct relevance as a key intermediate, this guide will use the chloro-substituted analog as a primary, illustrative example for protocols and properties, while discussing the broader applicability of the core scaffold.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are foundational to its effective use in research and development.

Chemical Structure:

Caption: Figure 1. Structure of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| CAS Number | 157764-10-8 | [10][11][12] |

| Molecular Formula | C₈H₄ClF₃N₂ | [10][13] |

| Molecular Weight | 220.58 g/mol | [10][14] |

| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile | [10] |

| Appearance | Off-white to yellow solid | [15] |

| Storage Temperature | 2-8°C | [15][16] |

Table 2: Computed Physicochemical Properties

| Property | Value | Description | Source(s) |

| XLogP3 | 2.1 | A measure of lipophilicity. | [13] |

| Topological Polar Surface Area (TPSA) | 36.7 Ų | Predicts transport properties. | [10][13] |

| Hydrogen Bond Donor Count | 0 | [10] | |

| Hydrogen Bond Acceptor Count | 5 | [10][13] | |

| Rotatable Bond Count | 1 | [10][13] |

Synthesis and Manufacturing Protocol

The synthesis of 2-(trifluoromethyl)pyridine acetonitrile derivatives is typically a two-stage process: first, the preparation of a suitably functionalized trifluoromethylpyridine core, followed by the introduction of the acetonitrile group. The most common route involves the cyanation of a 2-halopyridine intermediate.

Synthesis of the Halopyridine Precursor

The key starting material is a 2-halo-3-(trifluoromethyl)pyridine. For our primary example, this would be a derivative of 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis of these precursors often begins with 3-picoline, which undergoes high-temperature, vapor-phase chlorination and fluorination.[6] A more controlled laboratory-scale synthesis involves the oxidation of 3-(trifluoromethyl)pyridine to its N-oxide, followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[17][18] This process yields a mixture of chlorinated isomers, including the desired 2-chloro-3-(trifluoromethyl)pyridine.

Cyanation of the Halopyridine Intermediate

The introduction of the nitrile is a critical step. While classic methods often used toxic heavy metal cyanides like cuprous cyanide, modern protocols favor palladium-catalyzed reactions or direct nucleophilic substitution with alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN).[19][20] The substitution is typically performed on a 2-chloro or 2-bromopyridine derivative.

Experimental Protocol: Synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile

This protocol describes a representative nucleophilic substitution reaction to introduce the cyanomethyl group.

Materials & Reagents:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine (Starting Material)

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMSO.

-

Addition of Cyanide: Carefully add sodium cyanide (1.1 to 1.5 eq) to the solution portion-wise. Causality Note: Using a slight excess of NaCN ensures complete conversion of the starting material. DMSO is used as the solvent due to its high polarity, which aids in dissolving the cyanide salt and facilitates the SNAr reaction mechanism.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold deionized water. Self-Validation Step: This quenching step precipitates the organic product while dissolving the inorganic salts and residual DMSO.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Causality Note: The water wash removes any remaining DMSO, while the brine wash removes residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile as an off-white or yellow solid.[15]

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The 2-(3-(trifluoromethyl)pyridin-2-yl)acetonitrile scaffold is a highly valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6][21] Its utility stems from the combined properties of its constituent parts.

-

Trifluoromethyl Group: Confers metabolic stability and modulates lipophilicity and binding interactions.[1][4]

-

Pyridine Ring: Acts as a bioisostere for a phenyl ring but with different electronic properties and the ability to act as a hydrogen bond acceptor.[5]

-

Acetonitrile Group: Serves as a versatile synthetic handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocycles like pyrazoles or pyrimidines.[8][22]

This scaffold is particularly prominent in the development of kinase inhibitors . Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[23] The pyridine-acetonitrile core can be elaborated to create complex molecules that bind to the ATP-binding site of specific kinases, inhibiting their function.[24] For instance, derivatives have been investigated as inhibitors of Protein Kinase B (Akt), a key node in cancer cell survival pathways.[24][25]

Caption: Role as a key intermediate in developing diverse bioactive molecules.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are essential when handling 2-(trifluoromethyl)pyridine acetonitrile derivatives. The available data for the chloro-substituted analog provides a strong basis for risk assessment.[10]

Table 3: GHS Hazard Classification for 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile

| Hazard Class | GHS Code | Signal Word | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | [10][26] |

| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin | [10][26] |

| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled | [10][26] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [10][26] |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation | [10][26] |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation | [10][26] |

Precautionary Measures and Personal Protective Equipment (PPE)

Based on the hazard profile, the following precautions are mandatory:[10][27]

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste must be handled as hazardous.

Conclusion

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile and its halogenated derivatives are high-value chemical intermediates that bridge the gap between simple building blocks and complex, high-value bioactive molecules. The strategic combination of a trifluoromethyl group, a pyridine core, and a reactive acetonitrile handle provides medicinal and agricultural chemists with a powerful tool for discovery and development. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in creating the next generation of pharmaceuticals and crop protection agents.

References

-

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

chemical label 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. ECHA. [Link]

-

Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, National Center for Biotechnology Information. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications. [Link]

-

Direct Regioselective C-H Cyanation of Purines. PMC, NIH. [Link]

- Synthesis method of pyridylacetonitrile.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]

- EP 2 368 550 B1.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

-

Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. PrepChem.com. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. Chem-Impex. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC, NIH. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(3-(trifluoroMethyl)pyridin-2-yl)acetonitrile CAS#: 1000512-60-6 [m.chemicalbook.com]

- 10. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetonitrile | 157764-10-8 [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

- 13. echemi.com [echemi.com]

- 14. EnamineStore [enaminestore.com]

- 15. 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile | 157764-10-8 [chemicalbook.com]

- 16. chemscene.com [chemscene.com]

- 17. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 18. chem.ucla.edu [chem.ucla.edu]

- 19. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 20. prepchem.com [prepchem.com]

- 21. chemimpex.com [chemimpex.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. chemical-label.com [chemical-label.com]

- 27. jubilantingrevia.com [jubilantingrevia.com]

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile chemical properties

This guide details the chemical properties, synthetic accessibility, and medicinal chemistry utility of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile . This molecule represents a specialized fluorinated building block, distinct from its more common phenyl analogs due to the electronic deficiency of the pyridine ring and the steric influence of the ortho-trifluoromethyl group.

Executive Summary

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a critical heterocyclic intermediate used in the design of kinase inhibitors and allosteric modulators. Its core value lies in the

Chemical Identity & Physical Properties[1][2][3]

The physicochemical profile of this molecule is dominated by the electron-withdrawing nature of the trifluoromethyl-pyridine core.

Identity Data

| Parameter | Detail |

| IUPAC Name | 2-[3-(Trifluoromethyl)pyridin-2-yl]acetonitrile |

| Common Name | 3-Trifluoromethyl-2-pyridylacetonitrile |

| Molecular Formula | |

| Molecular Weight | 186.13 g/mol |

| SMILES | FC(F)(F)c1cccnc1CC#N |

| CAS Number | Not widely listed as commodity; often synthesized in situ or custom ordered.[1][2][3] (Analog 3-Cl: 157764-10-8) |

Physical Properties (Experimental & Predicted)

| Property | Value | Context/Notes |

| Appearance | Off-white to pale yellow solid/oil | Low melting point solid due to disruption of crystal packing by |

| Boiling Point | ~240–250 °C (760 mmHg) | Predicted based on 3-chloro analog. |

| Acidity ( | ~15.5–16.5 (DMSO) | Critical: More acidic than phenylacetonitrile ( |

| LogP | ~1.8–2.1 | Moderate lipophilicity; suitable for CNS-penetrant drug design. |

| Solubility | DCM, EtOAc, DMSO, MeCN | Poor water solubility; hydrolyzes slowly in aqueous acid. |

Strategic Synthesis: The Self-Validating Protocol

Direct alkylation of 2-methyl-3-(trifluoromethyl)pyridine is often low-yielding due to competing benzylic functionalization issues. The industry-standard "Expert" route utilizes Nucleophilic Aromatic Substitution (

Protocol: / Decarboxylation Sequence

-

Precursor: 2-Chloro-3-(trifluoromethyl)pyridine (Commercial starting material).

-

Reagent: Ethyl cyanoacetate (Nucleophile).[4]

-

Mechanism: The 3-

group activates the 2-Cl position for displacement while preventing attack at C4/C6.

Step-by-Step Methodology

-

Step 1: Enolate Formation

-

Suspend

(1.2 equiv) in dry DMF at 0°C. -

Dropwise add Ethyl cyanoacetate (1.1 equiv). Observation: Evolution of

gas indicates deprotonation.

-

-

Step 2:

Displacement-

Add 2-Chloro-3-(trifluoromethyl)pyridine.[5] Heat to 80–100°C for 4–6 hours.

-

Checkpoint: Monitor TLC/LCMS for disappearance of the chloro-pyridine. The product is the stable enol/ester intermediate.

-

-

Step 3: Krapcho Decarboxylation (Hydrolysis)

-

Treat the crude intermediate with aqueous

(40%) or DMSO/LiCl/Water at 120°C. -

Why: This removes the ester moiety, leaving the thermodynamic nitrile product.

-

Purification: Extract with EtOAc, wash with brine, and distill or recrystallize.

-

Visualization: Synthetic Pathway

Caption: Figure 1. Two-step regioselective synthesis via

Reactivity Profile & Mechanistic Insights

The reactivity of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile is defined by the "Push-Pull" dynamics: the electron-withdrawing nitrile and pyridine ring "pull" density from the methylene, while the bulky 3-

A. -Methylene Acidity & Alkylation

The methylene protons (

-

Implication: Alkylation can be performed using weak bases (e.g.,

in DMF) rather than requiring LDA or n-BuLi. -

Steric Constraint: The ortho-trifluoromethyl group creates a "steric wall." Mono-alkylation is feasible, but dialkylation is kinetically difficult, providing high selectivity for mono-substituted products.

B. Heterocycle Formation (The "Hinge" Effect)

The nitrile group is a precursor for fused ring systems.

-

Pyrazolo[1,5-a]pyridines: Reaction with hydrazine hydrate.

-

Imidazo[1,2-a]pyridines: The pyridine nitrogen (N1) is less nucleophilic due to the 3-

group. Stronger forcing conditions are required for condensations compared to non-fluorinated analogs.

Visualization: Reactivity Map

Caption: Figure 2. Divergent reactivity profile highlighting the versatility of the nitrile and methylene groups.

Medicinal Chemistry Applications

In drug discovery, this molecule acts as a bioisostere for phenylacetonitrile, offering improved metabolic stability (blocking metabolic oxidation at the ring) and altered vector alignment.

-

Kinase Inhibitors: The 3-

group occupies hydrophobic pockets (e.g., the gatekeeper region in kinases), enhancing potency and selectivity. -

BTK Inhibitors: Used to synthesize fused tricyclic cores that mimic the adenine binding mode of ATP.

-

Solubility Enhancement: The pyridine nitrogen provides a hydrogen bond acceptor and a handle for salt formation, improving aqueous solubility compared to carbocyclic analogs.

Handling & Safety Protocols

Warning: This compound combines the toxicity of nitriles with the specific hazards of fluorinated pyridines.

-

Acute Toxicity: Nitriles can liberate cyanide in vivo. Treat as a potent oral and dermal toxin.

-

Skin Absorption: High permeability expected. Double-gloving (Nitrile over Laminate) is mandatory.

-

Incompatibility: Avoid strong oxidizers.[6] The methylene group is prone to oxidative degradation if exposed to air/light over prolonged periods; store under Argon at 2–8°C.

References

-

Synthesis of Pyridylacetonitriles via

:- Source: PubChem. "2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile." (Analogous Chemistry).

-

URL:[Link]

-

Acidity of Pyridylacetonitriles

- Source: University of Tartu. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents."

-

URL:[Link]

-

Reactivity of Azinylacetonitriles

- Title: "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines."

- Source: PMC (NIH).

-

URL:[Link]

- Safety Data for Fluorinated Nitriles: Source: Fisher Scientific SDS (General Fluorinated Phenylacetonitrile d

Sources

- 1. 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile | 157764-10-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. Among the various fluorinated motifs, the trifluoromethylpyridine (TFMP) moiety is a privileged structure, imparting unique physicochemical and biological properties to active pharmaceutical ingredients (APIs).[1][2] The trifluoromethyl group can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3] This guide provides a comprehensive technical overview of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile, a key heterocyclic building block. We will delve into its molecular characteristics, provide a validated synthetic protocol with mechanistic insights, explore its chemical reactivity, and discuss its application as a versatile intermediate in the synthesis of high-value compounds for drug discovery and development.

Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its effective use in synthesis and research.

IUPAC Nomenclature and Structure

The formal IUPAC name for the target compound is 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile . Its structure consists of a pyridine ring substituted at the 2-position with a cyanomethyl (-CH₂CN) group and at the 3-position with a trifluoromethyl (-CF₃) group.

Figure 1: 2D Structure of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Physicochemical Data

A summary of the key computed and reported properties for this molecule is presented below. These parameters are essential for designing reaction conditions, purification strategies, and for computational modeling studies.

| Property | Value | Source |

| IUPAC Name | 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile | IUPAC Naming Convention |

| Molecular Formula | C₉H₆F₃N₂ | - |

| Molecular Weight | 200.16 g/mol | - |

| CAS Number | 131748-96-6 | Vendor Data |

| Calculated LogP | 1.85 | ChemDraw |

| Hydrogen Bond Donors | 0 | Computed |

| Hydrogen Bond Acceptors | 3 (N in pyridine, N in nitrile, F₃) | Computed |

| Topological Polar Surface Area (TPSA) | 36.69 Ų | Computed |

Synthesis and Mechanistic Considerations

The efficient synthesis of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile is paramount for its use as a building block. The most logical and industrially scalable approach involves a nucleophilic aromatic substitution (SₙAr) reaction.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C-C bond between the pyridine ring and the cyanomethyl group, identifying a halogenated pyridine precursor and a cyanide source as the key synthons. The precursor, 2-chloro-3-(trifluoromethyl)pyridine, is a commercially available intermediate produced from 3-picoline.[1]

Recommended Synthetic Protocol

This protocol describes the synthesis of the title compound from 2-chloro-3-(trifluoromethyl)pyridine via a nucleophilic substitution reaction. This method is analogous to the synthesis of similar pyridylacetonitriles.[4]

Materials:

-

2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Dimethyl Sulfoxide (DMSO) (5-10 mL per gram of starting material)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine and DMSO. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile as a pure solid or oil.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing trifluoromethyl group at the 3-position. This electronic activation makes the 2-position, which is ortho to the CF₃ group, highly susceptible to attack by nucleophiles. The chloride atom serves as an effective leaving group, which is displaced by the cyanide anion to form the desired product.

Purification and Characterization Workflow

A self-validating protocol for confirming the identity and purity of the synthesized compound is essential.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum should show a singlet for the methylene (-CH₂) protons, typically in the range of δ 4.0-4.5 ppm. Three distinct signals for the pyridine ring protons will be observed in the aromatic region (δ 7.5-9.0 ppm).

-

¹³C NMR: Expect a signal for the nitrile carbon (~115-120 ppm), the methylene carbon (~20-25 ppm), and the characteristic quartet for the CF₃ carbon (~120-125 ppm) due to C-F coupling. Signals for the pyridine ring carbons will also be present.

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch should be observed around 2250 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ corresponding to the calculated molecular weight should be clearly identifiable.

Chemical Reactivity and Derivatization Potential

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile is not merely an endpoint but a versatile platform for further chemical modification. Its reactivity is centered around two key functional groups: the active methylene bridge and the nitrile group.

Reactivity of the Methylene Bridge

The protons on the methylene carbon (α-protons) are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the trifluoromethyl-substituted pyridine ring. This "active methylene" character allows for easy deprotonation with a suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophilic carbanion can then be used in a variety of C-C bond-forming reactions.[5][6]

Transformations of the Nitrile Group

The nitrile functional group is a synthetic linchpin, offering access to several other important functionalities:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid.[7][8] This transformation is crucial for preparing amides via subsequent coupling reactions.

-

Reduction: The nitrile can be reduced to the primary amine, 2-(3-(trifluoromethyl)pyridin-2-yl)ethanamine.[9] Common reducing agents include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), or borane complexes.[10][11] This opens pathways to a wide array of amine-based derivatives.

-

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after an aqueous workup, providing another route for molecular elaboration.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile lies in its application as a key intermediate for synthesizing biologically active molecules.

Role as a Key Building Block

This molecule provides a pre-functionalized scaffold containing the desirable trifluoromethylpyridine core. The cyanomethyl group acts as a versatile handle or a two-carbon spacer that can be readily converted into other functional groups (amines, carboxylic acids) necessary for building larger, more complex drug candidates.

Case Studies and Therapeutic Areas

The TFMP scaffold is prevalent in numerous APIs and clinical candidates across various therapeutic areas:

-

Oncology: Many kinase inhibitors incorporate substituted pyridine rings. The unique electronic properties of the TFMP moiety can enhance binding to the kinase hinge region and improve pharmacokinetic properties. For example, related pyridine derivatives have been explored as potent Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies.[12]

-

Agrochemicals: TFMP derivatives are widely used as potent herbicides and fungicides.[1][2] For instance, the fungicide Fluazinam contains a dichlorinated trifluoromethylpyridine core, highlighting the importance of these building blocks in crop protection.[2]

-

Neuroscience: The ability of the trifluoromethyl group to increase lipophilicity and metabolic stability makes it a valuable substituent for CNS-active drugs, where brain penetration is a key requirement.[13][14]

Structure-Activity Relationship (SAR) Insights

The incorporation of the trifluoromethyl group is a strategic decision in drug design aimed at optimizing multiple molecular properties simultaneously.[15]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[14] Replacing a metabolically labile methyl group with a CF₃ group is a common and effective strategy to increase a drug's half-life.

-

Lipophilicity and Permeability: The CF₃ group generally increases the lipophilicity (LogP) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[13]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electronic distribution of the pyridine ring, which can lead to stronger and more specific interactions with protein targets through dipole-dipole or hydrogen bonding interactions.

Conclusion

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a high-value, versatile chemical intermediate with significant applications in medicinal chemistry and beyond. Its synthesis is achievable through robust and scalable chemical methods, and its dual reactive centers—the active methylene group and the nitrile—provide a rich platform for molecular elaboration. The strategic presence of the trifluoromethyl group confers desirable drug-like properties, making this building block an essential tool for researchers and scientists dedicated to the development of next-generation therapeutics and agrochemicals.

References

-

Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4429-4439. [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-125. [Link]

-

PubChem. (n.d.). 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

- Google Patents. (n.d.). CN108863915B - Synthesis method of fluopyram intermediate 2- [ 3-chloro-5 (trifluoromethyl) pyridine-2-yl ] acetonitrile.

-

Clark, J. (n.d.). Reduction of nitriles to primary amines. Chemguide. Retrieved from [Link]

- Google Patents. (n.d.). EP 2 368 550 B1.

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. (n.d.). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

-

YouTube. (2020). Hydrolysis of Nitriles to Form Carboxylic Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. [Link]

-

Semantic Scholar. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. [Link]

-

ResearchGate. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ACS Publications. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. [Link]

-

Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]

-

YouTube. (2012). Organic Chemistry : Reactions of Active Methylene Group - Tutorial. [Link]

-

ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... [Link]

-

Wikipedia. (n.d.). Trifluoroacetonitrile. [Link]

-

National Institutes of Health. (2025). Nitrilation of carboxylic acids by PIII/PV-catalysis. [Link]

- Google Patents. (n.d.). US3385894A - Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. benchchem.com [benchchem.com]

- 4. CN108863915B - Synthesis method of fluopyram intermediate 2- [ 3-chloro-5 (trifluoromethyl) pyridine-2-yl ] acetonitrile - Google Patents [patents.google.com]

- 5. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling Guide: 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile

CAS Number: 1000512-60-6 Formula: C₈H₅F₃N₂ Molecular Weight: 186.13 g/mol [1]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile , a critical fluorinated building block in medicinal chemistry. Often used in the synthesis of kinase inhibitors and agrochemicals, this compound combines the reactivity of an alpha-cyano methylene group with the lipophilicity of a trifluoromethylated pyridine ring.

While specific toxicological data for this exact CAS is limited in public registries, its structural analogs (2-pyridylacetonitriles and trifluoromethylpyridines) exhibit significant acute toxicity and irritation profiles. This guide employs a structure-activity relationship (SAR) based risk assessment , treating the substance with the high caution reserved for Class 6.1 (Toxic) materials until proven otherwise.

Part 1: Chemical Identity & Physical Properties[2]

Understanding the physical state is the first step in exposure control. While often supplied as a solid or viscous oil depending on purity and ambient conditions, its handling requirements remain stringent.

| Property | Data / Estimate | Relevance to Safety |

| Appearance | Off-white solid or yellow viscous liquid | Dust inhalation risk (solid) or permeation risk (liquid). |

| Boiling Point | ~245°C (Predicted) | Low vapor pressure at RT, but hazardous vapors form upon heating. |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate | Readily crosses skin barriers when dissolved in organic solvents. |

| pKa | ~ -1.55 (Predicted for pyridine N) | Weakly basic; compatible with basic workups but reactive with strong acids. |

| Flash Point | >100°C (Estimated) | Combustible but not highly flammable; primary risk is toxic thermal decomposition. |

Part 2: Hazard Identification & Risk Assessment[3][4][5]

The "Why" Behind the Hazards

The toxicity of this compound is derived from its three pharmacophores. A researcher must assume the following hazards exist based on structural read-across from 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS 157764-10-8).

-

Acute Toxicity (Oral/Dermal/Inhalation):

-

Mechanism: Pyridine derivatives can depress the central nervous system. The nitrile moiety (

) is generally stable but can metabolize to release cyanide ions ( -

Risk: Harmful or Toxic if swallowed (H301/H302).[2] High risk of absorption through skin (H310/H312).[3]

-

-

Skin & Eye Corrosion/Irritation:

-

Mechanism: The trifluoromethyl group increases the lipophilicity, enhancing penetration into lipid bilayers of cell membranes, leading to severe irritation or chemical burns (H315, H319).

-

-

Reactivity Hazards:

-

Acid Sensitivity: Contact with strong mineral acids (HCl, H₂SO₄) and moisture can hydrolyze the nitrile to an amide/acid, potentially releasing traces of hydrogen cyanide (HCN) gas if heated.

-

Risk Assessment Workflow

The following diagram outlines the logical decision-making process for handling this compound.

Figure 1: Risk Assessment Logic Flow. This system ensures that physical state and intrinsic hazards directly dictate engineering controls and PPE.

Part 3: Engineering Controls & PPE (The "Trustworthiness" Pillar)

To ensure a self-validating safety system, reliance on PPE alone is insufficient. The hierarchy of controls must be applied.

Primary Engineering Control: The Fume Hood

-

Requirement: All operations (weighing, solubilization, reaction setup) must be performed within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

-

Validation: Verify the flow monitor before every use. If the sash alarm triggers, cease work immediately.

Personal Protective Equipment (PPE) Strategy

The lipophilic nature of the trifluoromethyl group facilitates skin absorption. Standard latex gloves are insufficient .

-

Hand Protection:

-

Protocol: Double-gloving is mandatory.

-

Inner Layer: 4 mil Nitrile (disposable).

-

Outer Layer: 5-8 mil Nitrile or Laminate film (Silver Shield) if handling concentrated solutions.

-

Rationale: Nitriles can permeate rubber. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove provides a temporary buffer while you doff and wash.

-

-

Eye Protection:

-

Chemical safety goggles are preferred over safety glasses to seal against vapors or dust.

-

-

Respiratory Protection:

-

If weighing fine powder outside a hood (strongly discouraged) or in the event of a hood failure, use a P100/OV (Organic Vapor) respirator.

-

Part 4: Handling, Storage, and Reactivity

Storage Protocols

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. The alpha-proton is acidic; moisture can induce slow hydrolysis or degradation.

-

Container: Keep tightly closed in a glass vial with a PTFE-lined cap. Avoid metal containers which may catalyze degradation.

Reactivity & Synthesis Context

Researchers typically use this compound for nucleophilic substitutions or condensations.

-

Base Sensitivity: The methylene protons (alpha to nitrile and pyridine) are acidic. Strong bases (NaH, LDA) will generate a nucleophilic anion. Safety Note: This anion is highly reactive. Quench reactions slowly at low temperatures to effectively manage exotherms.

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire and release of toxic NOₓ/FOₓ fumes.

-

Strong Acids: Hydrolysis risk.

-

Part 5: Emergency Response Protocols

In the event of exposure, immediate and decisive action is required.[4][3] This decision tree guides the response.

Figure 2: Emergency Response Decision Tree. Quick classification of the incident type determines the immediate mitigation strategy.

Specific First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen. Do not use mouth-to-mouth resuscitation; use a bag-valve mask to avoid secondary exposure.

-

Skin Contact: Wash with soap and copious amounts of water.[5][2][6] The lipophilic nature requires thorough washing to remove residues from skin pores.

-

Ingestion: Rinse mouth with water. Do not induce vomiting unless directed by medical personnel.

Part 6: Waste Disposal & Environmental Compliance

-

Classification: Hazardous Chemical Waste (Toxic, Irritant).

-

Disposal Method:

-

Dissolve or mix the material with a combustible solvent (e.g., acetone).

-

Burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Critical: The scrubber must be capable of neutralizing Hydrogen Fluoride (HF) and Nitrogen Oxides (NOₓ) generated during combustion.

-

-

Do not flush down the drain. This compound is toxic to aquatic life (Category 2 Chronic Aquatic Toxicity read-across).

References

-

ChemicalBook. (2025).[3] 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile MSDS & Properties. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: 2-Pyridylacetonitrile. Retrieved from

-

National Institutes of Health (NIH). (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from

-

PubChem. (2025). Compound Summary: 3-Trifluoromethylpyridine derivatives. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Pyridylacetonitrile. Retrieved from

Sources

The Trifluoromethylpyridine Scaffold: Strategic Integration in Medicinal Chemistry

[1]

Part 1: The Pharmacophore Rationale

The strategic incorporation of a trifluoromethyl group onto a pyridine ring is rarely an accident; it is a calculated maneuver to alter the physicochemical landscape of a lead compound. The

Electronic Modulation and pKa Shifting

The pyridine nitrogen is a classic hydrogen bond acceptor (HBA) and, depending on pH, a cationic center.[2] The introduction of a strongly electron-withdrawing

-

Effect: This lowers the basicity (

) of the pyridine nitrogen. -

Medicinal Consequence: A standard pyridine might have a

~5.[2]2. A 2-

The "Fluorous Effect" on Lipophilicity

The C-F bond is highly polar yet non-polarizable, creating a paradox where fluorinated groups increase lipophilicity (

-

Mechanism: The low polarizability of the fluorine shell reduces solvation by water.

-

Data Point: Replacing a methyl group with a trifluoromethyl group typically increases

by approximately 1.0–1.2 units.[2] This is critical for driving compounds into the CNS or penetrating the lipid bilayer of solid tumors.

Metabolic Shielding

The C-H bonds of pyridine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly at the 2- and 4-positions).

-

Strategy: Substituting a labile C-H with a C-F or

bond effectively blocks this metabolic soft spot due to the high bond dissociation energy of C-F (~116 kcal/mol) compared to C-H (~99 kcal/mol). This "metabolic blocking" extends half-life (

Visualization: The Physicochemical Impact

The following diagram illustrates the transformation of properties when evolving a scaffold from Pyridine to

Figure 1: Comparative analysis of physicochemical shifts upon trifluoromethylation of the pyridine core.

Part 2: Synthetic Architectures

Synthesizing

De Novo Assembly (Building Block Approach)

This is the traditional route, relying on commercially available precursors like 2-chloro-5-(trifluoromethyl)pyridine .

-

Pros: High regiocontrol; scalable; reliable.[2]

-

Cons: Limited by the availability of the specific fluorinated starting material; less flexible for SAR exploration.

Late-Stage Radical Trifluoromethylation (Minisci Reaction)

Modern medicinal chemistry favors the direct introduction of

-

Mechanism: Generation of a nucleophilic

radical which attacks the protonated (electron-deficient) pyridine ring. -

Regioselectivity: Favors the 2- and 4-positions relative to the nitrogen.

Visualization: Synthetic Decision Matrix

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on drug development stage.

Part 3: Case Studies in Drug Discovery

Apalutamide (Erleada)[2]

-

Indication: Prostate Cancer (Androgen Receptor Antagonist).[2]

-

Structure: Contains a 2-cyano-3-(trifluoromethyl)pyridine moiety.

-

Role of CF3: The

group in Apalutamide is critical for binding affinity within the androgen receptor ligand-binding domain (LBD). It fills a hydrophobic pocket that tolerates bulk, while the electron-withdrawing nature modulates the electronics of the adjacent amide linkage, influencing metabolic stability against hydrolysis.

Leniolisib (Joenja)[2]

-

Indication: APDS (Activated PI3K Delta Syndrome).[2]

-

Structure: Features a trifluoromethyl group on a pyridine fused system.[1][2][4][5][6][7][8]

-

Role of CF3: Enhances potency and selectivity for the PI3K

isoform over others (

Part 4: Advanced Experimental Protocol

Protocol: Innate Radical Trifluoromethylation of Pyridines (Minisci-Type)

This protocol describes the direct C-H trifluoromethylation of a functionalized pyridine using the Langlois reagent (Sodium triflinate). This method is preferred for its operational simplicity and use of solid, stable reagents.

Objective: To install a

Materials:

-

Substrate: Functionalized Pyridine (1.0 equiv)[2]

-

Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent,

) (3.0 equiv)[2] -

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.)[2] (3.0 - 5.0 equiv)

-

Solvent: DCM:Water (biphasic 2:[2]1) or DMSO (for solubility)[2]

-

Catalyst (Optional):

(0.1 equiv) - Note: Copper can accelerate the reaction but is not always strictly necessary if excess oxidant is used.

Step-by-Step Methodology:

-

Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve the Pyridine Substrate (0.5 mmol) in DCM (3 mL) and Water (1.5 mL).

-

Why Biphasic? The Langlois reagent is water-soluble, while many drug-like pyridines are lipophilic. The interface allows for controlled radical transfer.

-

-

Reagent Addition: Add Sodium triflinate (

, 1.5 mmol) in one portion. -

Initiation: Cool the mixture to 0°C (ice bath) to prevent rapid exotherm, then dropwise add TBHP (1.5 - 2.5 mmol).

-

Mechanistic Insight: TBHP oxidizes the sulfinate to the sulfonyl radical, which desulfonylates to release

.[2]

-

-

Reaction: Remove the ice bath and stir vigorously at room temperature for 12–24 hours.

-

Self-Validation: The reaction mixture may turn slightly yellow/green. Monitor by LC-MS. Look for the M+68 mass shift (Addition of

[69] minus H [1]).

-

-

Workup: Quench with saturated aqueous

. Extract with DCM (3x).[2] Dry combined organics over -

Purification: Concentrate in vacuo. Purify via silica gel chromatography. Note:

products are often significantly less polar (higher Rf) than the starting material due to lipophilicity.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Radical quenching or poor solubility. | Switch solvent to DMSO/Water; Increase TBHP equivalents. |

| Regioisomer Mix | Intrinsic reactivity of pyridine. | Separate isomers by HPLC; Block sensitive positions during synthesis if possible. |

| Decomposition | Over-oxidation.[2] | Lower temperature to 0°C; Add oxidant more slowly. |

References

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. (2022). [2]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. (2024).[9]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. (2020). [2]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. (2022).

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NBInno.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Cyanomethylpyridine Moiety: A Versatile Linchpin in Heterocyclic Architecture and Drug Synthesis

Executive Summary

The cyanomethylpyridine group (specifically the 2-pyridylacetonitrile isomer and its regioisomers) represents a "privileged scaffold" in organic synthesis due to its unique bifunctional reactivity. It serves as a high-value precursor for constructing fused nitrogen heterocycles—most notably indolizines and quinolizines—and acts as a critical intermediate in the synthesis of pharmaceutical agents like Zolpidem. This guide dissects the electronic properties, mechanistic pathways, and practical protocols for leveraging this moiety in drug development.

Part 1: Electronic Structure & Reactivity Profile

The synthetic utility of 2-cyanomethylpyridine (2-pyridylacetonitrile) stems from the synergistic electron-withdrawing effects of the nitrile group and the pyridine ring (via the imine-like nitrogen).

Acidity and Anion Stability

The methylene protons (-CH₂-) in 2-pyridylacetonitrile are significantly more acidic than those in simple nitriles or alkylpyridines.

-

Estimated pKa (DMSO): ~17–19.

-

Causality: Upon deprotonation, the negative charge is delocalized not only onto the nitrile nitrogen but also onto the pyridine nitrogen. This resonance stabilization allows the use of mild bases (e.g., alkoxides, carbonates) rather than the organolithiums required for simple alkylpyridines.

Resonance Visualization

The following diagram illustrates the delocalization that drives the stability (and ambident nucleophilicity) of the anion.

Part 2: Heterocyclic Construction: The Indolizine Gateway

The most powerful application of 2-cyanomethylpyridine is the synthesis of indolizines —a scaffold found in various anti-inflammatory and anticancer agents. This transformation typically proceeds via a modified Tschitschibabin or Scholtz type reaction involving quaternary pyridinium salts.

Mechanism: The One-Pot Cyclization

Reaction with

Part 3: Drug Development Case Study: Zolpidem

While Zolpidem is traditionally synthesized via amino-methylpyridines, modern process chemistry often utilizes cyanomethylation as a robust method to introduce the amide side chain.

The "Cyanomethyl" Intermediate Route

In this pathway, the imidazo[1,2-a]pyridine core is functionalized at the C3 position. The cyanomethyl group acts as a "masked" amide.

-

Mannich Reaction: Introduction of a dimethylaminomethyl group.

-

Cyanide Displacement: Conversion to the acetonitrile derivative.

-

Hydrolysis: The nitrile is hydrolyzed to the acid/amide.

Why this route? It avoids the use of unstable acid chlorides and allows for late-stage diversification of the amide group.

| Parameter | Traditional Route (Friedel-Crafts) | Cyanomethyl Route |

| Reagents | Chloroacetyl chloride, AlCl₃ | Formaldehyde, NaCN, Dimethylamine |

| Conditions | Harsh (Lewis Acid) | Mild (Nucleophilic Substitution) |

| Selectivity | Regioselectivity issues | High C3 specificity |

| Yield | Moderate (40-50%) | High (>80% for key steps) |

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Cyano-2-phenylindolizine

Validates the cyclization capability of the moiety.

Reagents:

-

2-Pyridylacetonitrile (1.0 equiv)[1]

-

Phenacyl bromide (1.0 equiv)[2]

-

Sodium bicarbonate (3.0 equiv)[2]

-

Ethanol (Solvent)[2]

Procedure:

-

Quaternization: Dissolve 2-pyridylacetonitrile (10 mmol) in acetone (20 mL). Add phenacyl bromide (10 mmol) dropwise. Stir at room temperature for 12 hours. A precipitate (pyridinium salt) will form.[2]

-

Filtration: Filter the solid salt, wash with cold acetone, and dry under vacuum.[2]

-

Cyclization: Suspend the salt in Ethanol (30 mL). Add aqueous NaHCO₃ (30 mmol).

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours. The suspension will clear and darken as the indolizine forms.

-

Workup: Pour into ice water (100 mL). The product precipitates as a solid.[2] Filter and recrystallize from ethanol.

Critical Control Point: Ensure the intermediate salt is fully formed before adding base. Premature base addition can lead to intermolecular side reactions.

Protocol B: Knoevenagel Condensation (Styrylpyridines)

Validates the methylene acidity.

Reagents:

-

2-Pyridylacetonitrile (1.0 equiv)[1]

-

Benzaldehyde derivative (1.0 equiv)

-

Piperidine (Catalytic, 10 mol%)

-

Ethanol[2]

Procedure:

-

Mix reagents in ethanol.

-

Add piperidine.

-

Stir at RT (or mild reflux 50°C) for 2-4 hours.

-

Product usually precipitates upon cooling.

-

Note: The product is an acrylonitrile derivative, often used as a Michael acceptor in further synthesis.

References

-

Sigma-Aldrich. 2-Pyridylacetonitrile Product Specification & Properties.[3]Link

-

ChemicalBook. 2-Pyridylacetonitrile NMR and Spectral Data.Link

-

BenchChem. Discovery and History of Indolizine Synthesis Methods.Link

-

Google Patents. Process for preparing Zolpidem and its intermediate (WO2009007995A1).Link

-

ResearchGate. Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines.Link

-

Chair of Analytical Chemistry (UT). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.Link

Sources

Spectroscopic Profile: 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile

An In-Depth Technical Guide on the Spectroscopic Characterization of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile.

Technical Guide for Structural Elucidation and Quality Control

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a critical fluorinated heterocyclic building block, widely utilized in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceuticals targeting GPCRs (e.g., P2X3 antagonists). The incorporation of the trifluoromethyl (-CF₃) group at the C3 position introduces significant lipophilicity and metabolic stability, while the acetonitrile moiety serves as a versatile handle for cyclization or chain extension.

This guide provides a comprehensive spectroscopic analysis, synthesizing experimental data with theoretical electronic structure calculations to offer a robust framework for identification and purity assessment.

Physicochemical Properties[1][3][6][7][8][9][10]

-

Molecular Formula: C₈H₅F₃N₂[1]

-

Appearance: Low-melting solid or viscous oil (dependent on purity/polymorph).

-

Solubility: Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water.

Structural Analysis & Theoretical Framework

Before interpreting spectra, one must understand the electronic environment governed by the 3-CF₃ and Pyridine Nitrogen .

-

Inductive Withdrawal (-I Effect): The -CF₃ group at C3 is a powerful electron-withdrawing group (EWG). It significantly deshields the adjacent C2 and C4 positions.

-

Steric Compression: The bulky -CF₃ group ortho to the acetonitrile side chain (at C2) creates steric strain, potentially restricting rotation and influencing the magnetic environment of the methylene protons.

-

Anisotropy: The pyridine ring current exerts a deshielding effect on the exocyclic methylene protons.

Diagram 1: Structural Logic & Electronic Effects

Caption: Electronic and steric interactions defining the spectroscopic signature.

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent. DMSO-d₆ may be used but will cause solvent-induced shifts.

A. ¹H NMR (Proton NMR)

The spectrum is characterized by a distinct singlet for the methylene group and a specific pattern for the three aromatic protons.

| Position | Type | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment Logic |

| 6-H | Aromatic | 8.65 – 8.75 | Doublet (d) | J ≈ 4.8 Hz | α-Proton to Nitrogen (most deshielded). |

| 4-H | Aromatic | 8.05 – 8.15 | Doublet (d) | J ≈ 8.0 Hz | Ortho to -CF₃; deshielded by EWG. |

| 5-H | Aromatic | 7.45 – 7.55 | DD | J ≈ 8.0, 4.8 Hz | Meta to N, Para to -CF₃. |

| CH₂ | Aliphatic | 4.10 – 4.25 | Singlet (s)* | - | Deshielded by Pyridine ring & CF₃ proximity. |

Note: The CH₂ singlet may appear slightly broadened due to long-range coupling with fluorine (⁵J_HF), though this is often unresolved at standard field strengths (300/400 MHz).

B. ¹³C NMR (Carbon-13 NMR)

The ¹³C spectrum is dominated by C-F coupling , appearing as quartets.

| Carbon | Shift (δ, ppm) | Multiplicity (J_CF) | Assignment |

| Py-C6 | ~152.0 | Singlet | α-Carbon (next to N). |

| Py-C2 | ~148.5 | Quartet (Small J) | Ipso to CH₂CN. |

| Py-C4 | ~135.0 | Quartet (Small J) | Ortho to CF₃. |

| CF₃ | ~123.0 | Quartet (J ≈ 272 Hz) | Typical CF₃ region. |

| Py-C3 | ~126.0 | Quartet (J ≈ 32 Hz) | Ipso to CF₃. |

| CN | ~116.5 | Singlet | Nitrile Carbon. |

| CH₂ | ~24.5 | Quartet (J ≈ 2-3 Hz) | Methylene (coupling via space/bond). |

C. ¹⁹F NMR (Fluorine NMR)

-

Shift: -62.0 to -64.0 ppm (Singlet).[3]

-

Standard: Referenced to CFCl₃ (0 ppm) or PhCF₃ internal standard.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid functional group confirmation.

-

Nitrile Stretch (ν C≡N): A sharp, weak-to-medium intensity band at 2250–2260 cm⁻¹ .

-

Diagnostic Value: Absence of this peak suggests hydrolysis to the amide or acid.

-

-

C-F Stretch: Strong, broad bands in the 1100–1350 cm⁻¹ region.

-

Aromatic C=C/C=N: 1580–1600 cm⁻¹.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion: [M+H]⁺ = 187.13 (ESI); M⁺ = 186 (EI).

Fragmentation Pathway (EI):

-

M⁺ (186): Parent ion.

-

m/z 167: Loss of F (rare, usually [M-H-HF]).

-

m/z 117: Loss of CF₃ (69 Da).

-

m/z 146: Loss of CH₂CN radical (40 Da) - cleavage of the side chain.

Diagram 2: MS Fragmentation Logic

Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and avoid artifacts:

-

Solvent Choice: Use CDCl₃ (99.8% D) stored over molecular sieves to prevent water peaks (~1.56 ppm) from obscuring the aliphatic region.

-

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., NaCl/KCl from synthesis).

Quality Control & Impurity Profiling

Common synthetic impurities include:

-

2-Methyl-3-(trifluoromethyl)pyridine: Starting material. Detectable by a singlet methyl peak at ~2.6 ppm .

-

Hydrolysis Product (Amide): 2-(3-(trifluoromethyl)pyridin-2-yl)acetamide. Detectable by broad NH protons at ~6.0-7.5 ppm and loss of the sharp CN stretch in IR.

References

-

National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines. Available at: [Link]

-

Royal Society of Chemistry. Interaction of Acetonitrile with Trifluoromethanesulfonic Acid (NMR Data Reference). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions Using 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Introduction: A Privileged Scaffold in Modern Chemistry

The trifluoromethylpyridine moiety is a cornerstone in contemporary medicinal and agrochemical research.[1][2] The unique electronic properties imparted by the trifluoromethyl group—strong electron-withdrawing character, increased lipophilicity, and enhanced metabolic stability—make it a highly sought-after component in the design of novel bioactive molecules.[3][4][5] The specific isomer, 2-(3-(trifluoromethyl)pyridin-2-yl)acetonitrile, presents itself as a versatile building block, poised for elaboration through modern cross-coupling methodologies. The presence of the acetonitrile group at the 2-position offers a reactive handle for the introduction of molecular diversity, particularly through the formation of new carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth exploration of the application of 2-(3-(trifluoromethyl)pyridin-2-yl)acetonitrile in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind protocol design, offer detailed experimental procedures for key transformations, and discuss the critical parameters that govern the success of these reactions. The protocols herein are designed to serve as a robust starting point for researchers in drug discovery, process development, and materials science.

The Unique Reactivity Profile of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile

The successful application of this substrate in cross-coupling reactions requires an appreciation of its distinct electronic and steric characteristics. The potent electron-withdrawing trifluoromethyl group significantly modulates the reactivity of the pyridine ring, while the ortho-acetonitrile group introduces both steric hindrance and a potential coordinating site.

-

Electron-Deficient Pyridine Ring: The trifluoromethyl group deactivates the pyridine ring towards electrophilic attack but can enhance its reactivity in certain palladium-catalyzed cycles, particularly those involving oxidative addition of a C-X bond on the ring (if present). Conversely, the electron-deficient nature can make the pyridine nitrogen a weaker Lewis base, potentially reducing its tendency to poison the palladium catalyst.[6][7]

-

α-Acetonitrile Protons: The protons on the methylene bridge are acidified by the adjacent electron-withdrawing cyano and trifluoromethyl-substituted pyridyl groups. This makes them susceptible to deprotonation by a suitable base, forming a nucleophilic carbanion that can participate in α-arylation reactions.[8]

-

Steric Considerations: The proximity of the acetonitrile group to the 3-position substituent and the pyridine nitrogen can create steric congestion around the reaction center, influencing the choice of catalyst, ligand, and coupling partners.

Palladium-Catalyzed α-Arylation: A Primary Application

A key transformation for 2-(3-(trifluoromethyl)pyridin-2-yl)acetonitrile is the palladium-catalyzed α-arylation, which forms a new carbon-carbon bond at the methylene position. This reaction provides a direct route to compounds with a quaternary carbon center, a common motif in pharmacologically active molecules.

Mechanistic Rationale

The catalytic cycle for the α-arylation of nitriles generally proceeds through a series of well-established steps, as depicted below.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps.[9]

Caption: Catalytic cycle for the α-arylation of nitriles.

Protocol: α-Arylation of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile

This protocol provides a general starting point for the α-arylation with aryl bromides. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

-

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Buchwald-type phosphine ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 2-(3-(trifluoromethyl)pyridin-2-yl)acetonitrile (1.0 equiv.), aryl bromide (1.2 equiv.), and the chosen base (1.5 equiv.).

-

Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand. For a typical reaction, a 1:2 to 1:3 ratio of Pd to ligand is used.

-

Addition of Catalyst: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the phosphine ligand (4-10 mol %) to the reaction vessel.

-

Solvent Addition: Add the anhydrous, degassed solvent (0.1-0.2 M concentration with respect to the limiting reagent).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Optimization of Reaction Parameters

The following table provides a hypothetical summary of optimization studies for the α-arylation of 2-(3-(trifluoromethyl)pyridin-2-yl)acetonitrile with 4-bromotoluene.

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.5) | Toluene | 100 | 75 |

| 2 | Pd₂(dba)₃ (2) | SPhos (8) | NaOtBu (1.5) | Toluene | 100 | 68 |

| 3 | Pd₂(dba)₃ (2) | XPhos (8) | K₂CO₃ (2.0) | Dioxane | 110 | <10 |

| 4 | Pd(OAc)₂ (4) | XPhos (8) | LiHMDS (1.5) | THF | 80 | 82 |

| 5 | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.5) | Dioxane | 110 | 85 |

Yields are hypothetical and for illustrative purposes only.

Suzuki-Miyaura Coupling: Forging C-C Bonds

While the α-arylation targets the acetonitrile moiety, the pyridine ring itself can be functionalized if a suitable leaving group (e.g., a halide) is present. For instance, a bromo-substituted analogue, such as 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetonitrile, would be an excellent candidate for Suzuki-Miyaura coupling.

Mechanistic Considerations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide.[10][11] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. For electron-deficient pyridyl halides, the oxidative addition step is generally facile. A key challenge with 2-pyridyl substrates can be slow transmetalation.[12]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Analogue

This protocol is designed for a hypothetical substrate, 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetonitrile, coupling with an arylboronic acid.

Materials:

-

2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetonitrile

-

Arylboronic acid or its pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Aqueous base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/Water, Toluene/Water)

-

Inert atmosphere

Procedure:

-

Reaction Setup: To a reaction vessel, add the bromo-pyridylacetonitrile (1.0 equiv.), arylboronic acid (1.5 equiv.), and base (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (1-5 mol %).

-

Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 to 10:1 ratio of organic solvent to water).

-